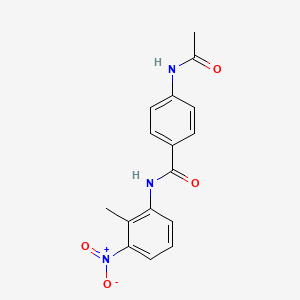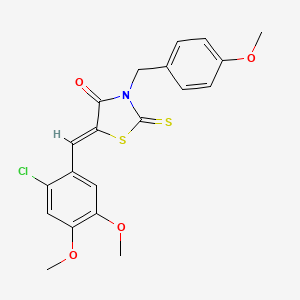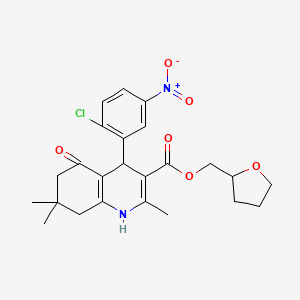![molecular formula C20H20O3 B4941249 1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
1-[3-(4-methoxyphenoxy)propoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenoxy)propoxy]naphthalene, commonly known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPP is a member of the naphthalene family and is used in various fields of research, including biochemistry and pharmacology.
Mechanism of Action
MPP is known to interact with biological membranes and has been shown to induce changes in membrane fluidity and lipid order. It has been suggested that MPP may interact with specific lipid domains in the membrane, leading to changes in membrane structure and function. Additionally, MPP has been shown to interact with proteins, such as ion channels and transporters, and may modulate their activity.
Biochemical and Physiological Effects
MPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. MPP has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, MPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, MPP has unique properties that make it useful for studying the structure and function of biological membranes. However, there are also limitations to using MPP in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, MPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MPP. One area of research is the development of new drug delivery systems using MPP. Another area of research is the use of MPP as a tool for studying the structure and function of biological membranes. Additionally, the potential use of MPP in the treatment of neurodegenerative diseases is an area of active research. Future research may also focus on developing new synthetic methods for MPP and exploring its potential use in other fields of research.
Conclusion
In conclusion, MPP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including biochemistry and pharmacology. MPP has several advantages for use in lab experiments, but there are also limitations to its use. Future research on MPP may focus on developing new drug delivery systems, exploring its potential use in the treatment of neurodegenerative diseases, and developing new synthetic methods for MPP.
Synthesis Methods
The synthesis of MPP involves a series of chemical reactions that convert starting materials into the final product. The most common method for synthesizing MPP is through the reaction of 1-naphthol and 3-(4-methoxyphenoxy)propyl bromide. The reaction is carried out using a strong base, such as potassium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is purified using column chromatography to obtain pure MPP.
Scientific Research Applications
MPP has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and DNA. MPP has also been used as a model compound for studying the interaction of drugs with lipid membranes. Additionally, MPP has been used in the development of new drug delivery systems and as a tool for studying the structure and function of biological membranes.
properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-17-10-12-18(13-11-17)22-14-5-15-23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-13H,5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOIIIGYYGZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4941198.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4941214.png)
![1-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941215.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B4941239.png)

![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)